molecular formula C12H13NO2 B12654053 1-Naphthylammonium acetate CAS No. 71735-37-0

1-Naphthylammonium acetate

Cat. No.: B12654053
CAS No.: 71735-37-0
M. Wt: 203.24 g/mol
InChI Key: IFGNKKKUQMYCLW-UHFFFAOYSA-N
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Description

1-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and it is paired with an acetate ion. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylammonium acetate can be synthesized through the reaction of 1-naphthylamine with acetic acid. The reaction typically involves mixing equimolar amounts of 1-naphthylamine and acetic acid in a suitable solvent, such as ethanol or water, and then heating the mixture to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylammonium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form 1-naphthylamine.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: 1-Naphthylamine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

1-Naphthylammonium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is used in staining techniques for identifying specific cell types, such as macrophages.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-naphthylammonium acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The acetate ion can also participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    2-Naphthylammonium acetate: Similar structure but with the amine group attached to the second carbon of the naphthalene ring.

    1-Naphthylamine: The parent amine without the acetate ion.

    Naphthalene derivatives: Various compounds with different functional groups attached to the naphthalene ring.

Uniqueness: 1-Naphthylammonium acetate is unique due to its specific combination of the naphthylamine and acetate moieties, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

Properties

CAS No.

71735-37-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

acetic acid;naphthalen-1-amine

InChI

InChI=1S/C10H9N.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4)

InChI Key

IFGNKKKUQMYCLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=CC=C2N

Origin of Product

United States

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